Urea, (3,4-dihydro-2H-pyrrol-5-yl)-
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Overview
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Urea, (3,4-dihydro-2H-pyrrol-5-yl)- can be achieved through several methods. One common approach involves the cyclization of 3-cyanoketones under base-assisted conditions . This method allows for the efficient assembly of the compound from readily available precursors.
Industrial Production Methods
Industrial production of this compound typically involves the use of advanced organic synthesis techniques. The process may include steps such as reductive cyclization of nitroolefins with 1,3-diketones or various aldol-type cyclocondensations . These methods ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Urea, (3,4-dihydro-2H-pyrrol-5-yl)- undergoes various chemical reactions, including:
Oxidation: This reaction can lead to the formation of different oxidized derivatives.
Reduction: Reduction reactions can convert the compound into more reduced forms.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce amine derivatives .
Scientific Research Applications
Urea, (3,4-dihydro-2H-pyrrol-5-yl)- has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential therapeutic effects, including anti-tumor activity.
Industry: It is used in the production of various chemical products and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of Urea, (3,4-dihydro-2H-pyrrol-5-yl)- involves its interaction with specific molecular targets. For instance, it has a low affinity for nicotinic acetylcholine receptors, with a Ki value of 3300 nM . This interaction can influence various biological pathways, leading to its observed effects.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to Urea, (3,4-dihydro-2H-pyrrol-5-yl)- include:
Pyridine, 3-(1-pyrrolin-2-yl)-: Another alkaloid with similar structural features.
2-(3-Pyridyl)-1-pyrroline: Shares the pyrroline ring structure.
Uniqueness
What sets Urea, (3,4-dihydro-2H-pyrrol-5-yl)- apart is its specific biological activity and the ease with which it can be synthesized from common precursors. Its unique interaction with nicotinic acetylcholine receptors also distinguishes it from other similar compounds .
Properties
CAS No. |
97482-11-6 |
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Molecular Formula |
C5H9N3O |
Molecular Weight |
127.14 g/mol |
IUPAC Name |
3,4-dihydro-2H-pyrrol-5-ylurea |
InChI |
InChI=1S/C5H9N3O/c6-5(9)8-4-2-1-3-7-4/h1-3H2,(H3,6,7,8,9) |
InChI Key |
COXWIKJGOHZKIO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=NC1)NC(=O)N |
Origin of Product |
United States |
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